molecular formula C16H20N4O3S B2875011 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 923195-18-0

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2875011
CAS No.: 923195-18-0
M. Wt: 348.42
InChI Key: RAPYIWVXEYBALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(Hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound featuring an imidazole ring, a thioether linkage, and a tolylacetamide moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions due to its imidazole ring, which is a common motif in many biological molecules.

Medicine

Medicinally, this compound could be explored for its potential as a therapeutic agent. The imidazole ring is a known pharmacophore in many drugs, suggesting possible applications in treating infections or other diseases.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the Hydroxymethyl Group: This step involves the hydroxymethylation of the imidazole ring, typically using formaldehyde and a base.

    Formation of the N-(m-tolyl)acetamide Moiety: The final step involves the acylation of the amine group with m-tolylacetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-((5-(formyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide.

    Reduction: Formation of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1,2-dihydroimidazol-2-yl)thio)-N-(m-tolyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring might coordinate with metal ions in enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(Hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide: Lacks the methylamino and oxoethyl groups.

    2-((5-(Hydroxymethyl)-1-(2-amino-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

The presence of both the hydroxymethyl and methylamino groups in the imidazole ring, along with the thioether linkage and the m-tolylacetamide moiety, makes 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide unique. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11-4-3-5-12(6-11)19-15(23)10-24-16-18-7-13(9-21)20(16)8-14(22)17-2/h3-7,21H,8-10H2,1-2H3,(H,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPYIWVXEYBALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.